Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(1-benzhydrylazetidin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-25(2,3)30-24(29)27-16-14-26(15-17-27)22-18-28(19-22)23(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,22-23H,14-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOIFZIOLDMILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization in Nitrogen Containing Heterocyclic Chemistry
Nitrogen-containing heterocycles are foundational scaffolds in organic chemistry due to their prevalence in natural products and pharmaceutically active compounds. The structure of Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate is distinguished by its core, which links two such significant heterocycles: azetidine (B1206935) and piperazine (B1678402).
The azetidine ring is a four-membered saturated cyclic amine. medwinpublishers.com Its inclusion in a molecule introduces a degree of ring strain, which can be harnessed for unique chemical transformations. medwinpublishers.comrsc.org Despite challenges in their synthesis, azetidine derivatives are significant components in medicinal chemistry, forming the basis for various therapeutic agents due to their wide range of biological activities, including antibacterial and anti-inflammatory properties. medwinpublishers.comjmchemsci.com The rigid, three-dimensional structure of the azetidine ring serves as a compact and versatile scaffold, enabling precise orientation of substituents in space. nih.gov
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This moiety is widely regarded as a "privileged scaffold" in drug design, appearing in a vast number of approved drugs across many therapeutic areas. nih.gov Piperazine is valued for its ability to modulate key physicochemical properties, such as aqueous solubility and basicity, which are critical for determining a drug's pharmacokinetic profile. nih.govconnectjournals.com The two nitrogen atoms provide convenient points for chemical modification, allowing the piperazine unit to act as a versatile linker between different pharmacophoric elements. blumberginstitute.org The combination of the azetidine and piperazine rings creates a novel and desirable scaffold for exploring new chemical space in drug discovery. acs.org
Strategic Importance in Complex Molecule Synthesis
The primary role of Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate is that of a synthetic intermediate or building block. Its design is strategic, featuring two distinct protecting groups on its nitrogen atoms, which dictates its utility in multi-step synthetic pathways.
The synthesis of complex molecules requires precise control over reactivity. Protecting groups are temporarily installed on functional groups to prevent them from undergoing unwanted reactions while other parts of the molecule are being modified. In this compound, both the azetidine (B1206935) and piperazine (B1678402) nitrogens are rendered unreactive (protected), allowing chemists to perform reactions elsewhere.
The molecule is an advanced derivative of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate. kara5.livechemicalbook.com In this precursor, the secondary amine of the azetidine ring is reactive. The addition of the bulky diphenylmethyl group to this nitrogen results in the target compound, where both key nitrogen atoms are now protected. This dual protection allows for a synthetic sequence where other functional groups can be introduced or modified, followed by the selective removal of these protecting groups at a later stage to reveal the reactive nitrogen centers for further elaboration.
Chemical Transformations and Reactivity Profiles of Tert Butyl 4 1 Diphenylmethyl Azetidin 3 Yl Piperazine 1 Carboxylate
Transformations Involving the Azetidine (B1206935) Moiety
The azetidine moiety, a four-membered nitrogen heterocycle, is characterized by its significant ring strain (approximately 25.4 kcal/mol), which imparts unique reactivity compared to less strained cyclic amines cenmed.comwikipedia.org. This strain often promotes ring-opening and ring-expansion reactions, while the nitrogen atom and carbon centers offer sites for diverse functionalization.
Reactions at the Azetidine Nitrogen Atom
The azetidine nitrogen in Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate is substituted with a diphenylmethyl group. The diphenylmethyl (also known as benzhydryl) group is a widely employed protecting group for amines due to its stability under various conditions and its relatively straightforward removal.
Deprotection of the Diphenylmethyl Group: The diphenylmethyl group can typically be removed through catalytic hydrogenolysis (e.g., using palladium catalysts under hydrogen atmosphere) or strong acidic conditions (e.g., trifluoroacetic acid, HCl). This deprotection liberates a secondary azetidine amine, which is then available for further derivatization.
Subsequent Functionalization of the Azetidine Nitrogen: Upon removal of the diphenylmethyl group, the newly formed secondary amine can undergo a variety of reactions:
Alkylation: Reaction with alkyl halides or sulfonates to form tertiary amines.
Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (via coupling reagents) to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form new alkylated amines.
| Reaction Type | Conditions (Representative) | Outcome |
| Deprotection (Hydrogenolysis) | H₂ / Pd/C, Methanol / Ethanol | Free secondary azetidine amine |
| Deprotection (Acidic) | Concentrated HCl or TFA | Free secondary azetidine amine (as salt) |
| Alkylation (post-deprotection) | R-X, Base (e.g., Et₃N, K₂CO₃) | N-alkylated azetidine |
| Acylation (post-deprotection) | R-COCl or (R-CO)₂O, Base | N-acylated azetidine |
| Reductive Amination (post-deprotection) | R-CHO / R-CO-R', NaBH(OAc)₃ or NaCNBH₃, Acid | N-alkylated azetidine |
Ring-Opening and Ring-Expansion Reactions of Azetidine
The intrinsic ring strain of the azetidine ring makes it susceptible to ring-opening reactions, which can lead to the formation of linear compounds or larger cyclic systems via ring expansion. These reactions often require activation of the nitrogen atom, such as protonation or quaternization to form an azetidinium ion.
Nucleophilic Ring Opening: Nucleophilic attack is a primary mode of azetidine ring opening. Azetidines and azetidinium salts can undergo regioselective nucleophilic ring opening, with nucleophiles typically attacking carbon atoms adjacent to the nitrogen, especially those that can stabilize the transition state or intermediate through electronic effects (e.g., arylmethylic, allylic, or cyano-substituted carbons). Steric hindrance can also dictate regioselectivity, favoring attack at less substituted carbon atoms fishersci.bewikipedia.org. Common nucleophiles include azide (B81097) anion, benzylamine, acetate, and alkoxides wikipedia.org.
Azetidine ring-opening reactions can be promoted by Lewis acids, which activate the nitrogen electrophilically cenmed.comfishersci.ca. Gold-catalyzed nucleophilic ring opening of 2-alkynylazetidines with alcohols, for instance, requires an electron-withdrawing group on the nitrogen atom to facilitate the reaction, leading to δ-amino-substituted α,β-unsaturated ketones fishersci.ca.
Ring Expansion: Azetidines can also undergo ring expansion reactions, often via rearrangements (e.g., Stevens rearrangement) fishersci.be. Such transformations convert the four-membered ring into larger nitrogen-containing heterocycles.
| Reaction Type | Conditions (Representative) | Nucleophile Examples | Outcome Examples | References |
| Nucleophilic Ring Opening | Acidic conditions, Lewis acid catalysis | Azide, Alkoxides, Amines | γ-amino compounds (e.g., 3-aminopropyl derivatives) | fishersci.bewikipedia.orgfishersci.ca |
| Ring Opening with Chloroformates | Alkyl chloroformates, mild conditions | Internal nucleophiles | Functionalized γ-chloroamines | wikipedia.org |
| Gold-Catalyzed Nucleophilic Opening | Gold catalyst, alcohols (e.g., EtOH) | Alcohols | δ-amino-α,β-unsaturated ketones (for 2-alkynyl-azetidines) | fishersci.ca |
Functionalization of Azetidine Carbon Centers
Functionalization of the carbon atoms of the azetidine ring (C2, C3, and C4) is a significant area of research, often exploiting the ring strain for novel reactivity.
Nucleophilic Substitution: If a suitable leaving group is present on a carbon atom (e.g., mesylate as seen in 1-(diphenylmethyl)-3-[(methylsulfonyl)oxy]azetidine, a related compound nih.gov), nucleophilic substitution can occur. For instance, 3-bromoazetidine-3-carboxylates can undergo nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles ontosight.ai.
C-H Functionalization: Direct C-H functionalization of azetidine carbon centers, particularly at C3 to introduce all-carbon quaternary centers, has been achieved through strategies like nickel-catalyzed Suzuki C(sp²)–C(sp³) cross-coupling of benzoylated 1-azabicyclo[1.1.0]butanes (ABB) or electrophilic azetidinylation using azetidinyl trichloroacetimidates (ATA reagents) calpaclab.comcmdm.twuni.lu. These methods allow for the direct installation of various carbon, oxygen, sulfur, and nitrogen nucleophiles onto the azetidine ring, even creating hindered ether products with tertiary alcohols cmdm.twuni.lu.
| Reaction Type | Conditions (Representative) | Functional Group Introduced | References |
| Nucleophilic substitution (C3) | Nucleophile (e.g., cyanide, indole, allyl), leaving group at C3 | C, S, O, N-based | ontosight.aicmdm.tw |
| Ni-catalyzed Suzuki coupling (C3) | NiBr₂, ligand, base, boronic acid | Aryl | calpaclab.com |
| Electrophilic Azetidinylation (ATA reagents) | MsOH, nucleophile (various classes) | Diverse (C, N, O, S) | cmdm.twuni.lu |
Transformations Involving the Piperazine (B1678402) Moiety
The piperazine ring is a common pharmacophore and synthetic building block. In this compound, one nitrogen is protected with a Boc group, and the other is substituted with the azetidinyl moiety.
Reactions at the Piperazine Nitrogen Atoms (beyond Boc)
The primary reactivity at the piperazine nitrogen atoms involves the tert-butoxycarbonyl (Boc) protecting group.
Deprotection of the Boc Group: The Boc group is widely used for amine protection due to its stability under various conditions and its relatively easy removal under acidic conditions. Deprotection typically occurs via acidolysis or thermolysis.
Acidic Deprotection: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc group, leading to the formation of the corresponding amine salt. This process can sometimes generate tert-butyl cations, which may require scavengers to prevent undesirable side reactions fishersci.ca.
Thermolytic Deprotection: More recent methods involve thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents, often accelerated by microwave irradiation uni.luchemicalbook.combldpharm.com. These conditions are generally milder and compatible with other protecting groups. The selectivity between different Boc-protected amines can sometimes be achieved by controlling temperature and solvent, as HFIP is generally more reactive than TFE uni.luchemicalbook.com.
Once the Boc group is removed, the piperazine nitrogen becomes a secondary amine, offering a site for further functionalization, similar to the azetidine nitrogen (alkylation, acylation, sulfonylation, reductive amination). The other piperazine nitrogen (N4) is substituted with the azetidine group, limiting its direct reactivity as a nucleophile unless the attached azetidine moiety undergoes specific transformations.
| Reaction Type | Conditions (Representative) | Outcome | References |
| Boc Deprotection (Acid) | TFA or HCl (in DCM, dioxane, or other suitable solvent) | Free piperazine amine (salt form) | fishersci.caamericanelements.com |
| Boc Deprotection (Thermolysis) | TFE or HFIP (± microwave heating, 120-150°C) | Free piperazine amine | uni.luchemicalbook.combldpharm.com |
| Alkylation (post-deprotection) | Alkyl halide/sulfonate, base | N-alkylated piperazine | |
| Acylation (post-deprotection) | Acyl chloride/anhydride, base | N-acylated piperazine |
Functionalization of Piperazine Carbon Centers
Functionalization of the carbon centers of the piperazine ring (C2, C3, C5, C6) has historically been challenging due to the presence of two nitrogen atoms, which can interfere with typical C-H activation methodologies designed for mono-nitrogen heterocycles nih.govbldpharm.com. However, recent advancements in C-H functionalization have provided new avenues.
α-Lithiation Trapping: Methods involving diamine-free lithiation trapping processes can be used to functionalize N-Boc-heterocycles, including piperazines, using reagents like sec-BuLi. Subsequent trapping with electrophiles (e.g., TMSCl, acyl chlorides, aldehydes, ketones) can introduce substituents at the α-carbon atoms bldpharm.com.
Transition Metal-Catalyzed C-H Functionalization: While challenging, progress has been made in transition metal-catalyzed α-C-H functionalization of piperazines, though often requiring specific directing groups or photocatalytic systems nih.govbldpharm.com. For instance, photoredox catalysis can be used for C-H arylation of N-Boc piperazines with 1,4-dicyanobenzenes, leading to α-aryl-substituted piperazines nih.gov.
DABCO Bond Cleavage: The use of DABCO (1,4-diazabicyclo[2.2.2]octane) bond cleavage offers an efficient route for synthesizing functionalized piperazines without affecting the carbon atoms directly, often by activating DABCO to form quaternary ammonium (B1175870) salts that react with various nucleophiles wikipedia.org. While this method focuses on creating the piperazine scaffold, it implies the possibility of incorporating functionalities that might otherwise be challenging to introduce onto the carbon backbone of an existing piperazine ring.
| Reaction Type | Conditions (Representative) | Functional Group Introduced | References |
| α-Lithiation Trapping | sec-BuLi, then electrophile (e.g., TMSCl, DMF) | Alkyl, carbonyl | bldpharm.com |
| Photoredox C-H Arylation | Ir(III) photocatalyst, arylating agent | Aryl | nih.govfishersci.fi |
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Solid-State Structure and Conformation Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of molecules in the solid state. domainex.co.uk It provides unambiguous information about the positions of atoms, bond lengths, bond angles, and torsion angles, which are critical for understanding molecular conformation and intermolecular interactions. nih.govnih.gov While specific X-ray crystallographic data for Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate were not available in the consulted literature, a successful crystallization and subsequent X-ray diffraction analysis would yield detailed structural parameters.
In an X-ray crystal structure of this compound, the determination of bond lengths would reveal the distances between covalently bonded atoms (e.g., C-C, C-N, C-O, C-H), typically in the range of 1.0-1.6 Å. Bond angles would define the angles between three covalently linked atoms (e.g., C-N-C, C-C-C), which are crucial for understanding the local geometry around each atom, especially the nitrogen atoms in the azetidine (B1206935) and piperazine (B1678402) rings. Given the strained nature of the azetidine ring, its endocyclic bond angles (e.g., C-N-C, C-C-C) would deviate significantly from the ideal 109.5° tetrahedral angle, typically being closer to 90° for the ring atoms, indicating considerable ring strain. The piperazine ring would likely adopt a chair conformation, with bond angles around 109.5°. The torsion angles, representing the dihedral angles between planes defined by four sequentially bonded atoms, would describe the precise conformation of the azetidine and piperazine rings, the orientation of the tert-butyl and diphenylmethyl substituents, and the relative orientation of the azetidinyl and piperazine moieties. These data are fundamental for validating synthetic pathways and predicting molecular reactivity.
Table 1: Representative Expected Bond Lengths and Bond Angles for this compound (Hypothetical Data)
| Feature | Type | Expected Range (Å) / (°) | Notes |
| C-C Bond Lengths | Single | 1.52 - 1.54 Å | Aliphatic bonds |
| C-N Bond Lengths | Single | 1.45 - 1.47 Å | Amine bonds within rings and to substituents |
| C-O Bond Lengths | Single (ester) | 1.34 - 1.36 Å | Carboxyl oxygen-carbon |
| C=O Bond Lengths | Double (ester) | 1.20 - 1.22 Å | Carbonyl group |
| C-H Bond Lengths | 1.08 - 1.10 Å | ||
| Bond Angles (Azetidine) | C-C-C, C-N-C | ~85-90° | Characteristic of strained four-membered ring |
| Bond Angles (Piperazine) | C-C-C, C-N-C | ~109.5° | Typical for saturated six-membered ring (chair conformation) |
| Bond Angles (tert-Butyl) | C-C-C (quaternary C) | ~109.5° | Tetrahedral environment |
Beyond individual molecular geometry, X-ray crystallography would reveal the packing of this compound molecules within the crystal lattice. This includes the identification and quantification of intermolecular interactions such as hydrogen bonds (e.g., potential weak C-H...O interactions from the tert-butyl ester or C-H...N interactions), van der Waals forces, and π-π stacking interactions involving the two phenyl rings of the diphenylmethyl group. These interactions significantly influence the compound's solid-state properties, including melting point, solubility, and polymorphic forms. Understanding crystal packing is vital for optimizing formulation and manufacturing processes in pharmaceutical development.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation
High-resolution NMR spectroscopy is paramount for elucidating the solution-state structure and dynamics of organic molecules. thermofisher.comorganicchemistrydata.org While specific NMR data for this compound were not found, the general principles of 1D and 2D NMR techniques provide a roadmap for its complete characterization.
For a molecule of this complexity, 2D NMR experiments would be essential for unambiguous signal assignment and connectivity mapping:
COSY (COrrelation SpectroscopY): A COSY spectrum would show correlations between coupled protons, allowing for the identification of contiguous proton spin systems. This would be particularly useful for tracing the protons within the azetidine and piperazine rings, as well as the aliphatic protons of the tert-butyl group and the aromatic protons of the diphenylmethyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would provide direct correlations between protons and the carbons to which they are directly attached (one-bond 1H-13C correlations). This is invaluable for assigning carbon signals based on known proton assignments and vice versa. For this compound, it would clearly link each CH, CH2, and CH3 proton signal to its corresponding carbon.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY correlations arise from spatial proximity (through-space interactions) between protons, regardless of whether they are covalently bonded. This would be particularly useful for determining the relative stereochemistry if any chiral centers were present and for probing conformational preferences, such as the spatial arrangement of the diphenylmethyl group relative to the azetidine and piperazine rings. It could help differentiate between different conformers in solution.
Table 2: Expected 1H and 13C NMR Chemical Shift Ranges for Key Moieties (Hypothetical Data)
| Moietiy | Type of Proton/Carbon | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
| tert-Butyl (Boc) | CH3 | 1.4-1.5 | ~28-29 |
| C=O (Quaternary) | - | ~155-156 | |
| C(CH3)3 (Quaternary) | - | ~79-81 | |
| Piperazine Ring | CH2 (α to N) | 2.3-2.6, 3.2-3.6 (Boc-N CH2) | ~45-55 |
| CH (adjacent to azetidine) | 2.5-3.0 | ~60-65 | |
| Azetidine Ring | CH2 (α to N) | 3.0-3.5, 3.8-4.2 | ~50-60 |
| CH (substituted) | 2.8-3.3 | ~40-45 | |
| Diphenylmethyl | CH (benzylic) | 4.0-4.5 | ~70-75 |
| Aromatic CH | 7.0-7.5 | ~125-130 | |
| Aromatic C (quaternary) | - | ~140-145 |
The presence of the piperazine ring and the bulky diphenylmethyl group suggests that this compound could exhibit conformational dynamics in solution. Dynamic NMR (DNMR) studies, involving temperature-dependent NMR experiments, would be employed to investigate these dynamics. For instance, the piperazine ring can undergo chair-chair interconversion, which might be observable as broadening and eventual coalescence of proton signals at intermediate temperatures, followed by sharpening of signals at higher temperatures (fast exchange limit). The free rotation around the N-CH(Ph)2 bond might also be restricted at lower temperatures, leading to distinct signals for the two phenyl rings or different environments for protons on the azetidine ring. Analyzing the line shapes and coalescence temperatures would allow for the calculation of activation energies and rates of these conformational processes, providing a deeper understanding of the molecule's flexibility and preferred solution-state conformations.
Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation
Mass spectrometry (MS) provides highly accurate molecular weight information and helps confirm the elemental composition of a compound. wikipedia.org High-resolution mass spectrometry (HRMS) offers precise mass measurements, which are critical for confirming the molecular formula (e.g., [M+H]+ or [M+Na]+ ions). lcms.cz Tandem mass spectrometry (MS/MS or MS^n) experiments would involve fragmenting the protonated or deprotonated molecule and analyzing the resulting fragment ions. embopress.org
For this compound, characteristic fragmentation pathways would include:
Loss of the tert-butyl group: The tert-butyl carbamate (B1207046) (Boc) protecting group is known to readily undergo fragmentation via McLafferty rearrangement or simple cleavage, leading to the loss of isobutylene (B52900) (56 Da) or a protonated tert-butyl group (57 Da).
Cleavage of the piperazine ring: The piperazine ring could undergo various cleavages, particularly at the bonds adjacent to the nitrogen atoms, leading to fragments that retain either the Boc-protected piperazine or the azetidinyl-diphenylmethyl moiety.
Cleavage of the azetidine ring: The strained azetidine ring might also undergo specific fragmentation, possibly involving retro-cycloaddition pathways, providing fragments characteristic of the azetidine core with its substituents.
Fragmentation of the diphenylmethyl group: The diphenylmethyl (benzhydryl) group is stable but can undergo characteristic cleavages, such as the loss of a phenyl group or further fragmentation of the diphenylmethyl cation.
Table 3: Predicted Major Mass Spectrometry Fragments (Hypothetical Data)
| Ion Type | Expected m/z (approx.) | Fragmentation Pathway (Proposed) |
| [M+H]+ | ~424.3 | Protonated molecular ion (confirms MW and formula) |
| [M-C4H8+H]+ (Loss of isobutylene from Boc) | ~368.2 | Characteristic cleavage of tert-butyl carbamate |
| [M-C4H9+H]+ (Loss of tert-butyl radical) | ~367.2 | |
| [M-Boc]+ (Loss of Boc group) | ~324.2 | Cleavage of the N-Boc bond |
| [Diphenylmethyl-azetidinyl]+ | ~238.1 | Cleavage of the N-Piperazine bond, retaining azetidine and diphenylmethyl |
| [Diphenylmethyl]+ | ~167.1 | Cleavage of benzylic C-N bond |
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, allowing for the unambiguous assignment of its elemental composition. For this compound, the calculated molecular formula is C₂₅H₃₃N₃O₂, based on its chemical structure. The theoretical exact mass of the neutral molecule is 407.25727730 Da.
In a typical electrospray ionization (ESI) HRMS experiment, the compound would be observed as a protonated molecule, [M+H]⁺. The theoretically expected exact mass for the [M+H]⁺ ion is 408.265102 Da. The high precision of HRMS (typically < 5 ppm mass error) allows for the differentiation of compounds with very similar nominal masses but different elemental compositions nih.govresearchgate.net. The isotopic pattern observed in the HRMS spectrum, particularly for carbon and nitrogen, would further confirm the proposed molecular formula by matching the theoretical isotopic distribution for C₂₅H₃₃N₃O₂. This technique is fundamental for confirming the success of synthetic endeavors and verifying the purity of a compound by providing accurate mass measurements preprints.org.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Property | Value | Unit | Elucidation |
| Molecular Formula | C₂₅H₃₃N₃O₂ | - | Derived from chemical structure. |
| Exact Mass (Neutral) | 407.25727730 | Da | Calculated based on isotopic masses of C, H, N, O. |
| Expected [M+H]⁺ m/z | 408.265102 | Da | Protonated molecular ion for ESI-MS. |
| Mass Error (Typical) | < 5 | ppm | Confirms elemental composition. |
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Tandem Mass Spectrometry (MS/MS) provides crucial insights into the structural arrangement of a molecule by inducing fragmentation of selected precursor ions and analyzing the resulting daughter ions. This technique is especially valuable for complex molecules like this compound, as it helps in identifying characteristic substructures preprints.org.
For this compound, characteristic fragmentation pathways are expected to arise from the cleavage of labile bonds and the formation of stable ions. Common fragmentation events include:
Loss of the tert-butyl carbamate (BOC) group: This is a typical fragmentation pathway for N-Boc protected amines. It often proceeds via a neutral loss of isobutylene (C₄H₈, 56 Da) and carbon dioxide (CO₂, 44 Da) from the carbamate moiety, or a concerted loss of the entire BOC group nasa.gov. The resulting fragment would correspond to the protonated core structure (piperazine-azetidine-diphenylmethyl) [M+H - C₅H₈O₂]⁺, expected at m/z 308.2123 (C₂₀H₂₅N₃⁺).
Cleavage of the diphenylmethyl group: The diphenylmethyl (benzhydryl) moiety is known to form a stable benzhydryl cation (Ph₂CH⁺), which has an m/z of 167.086 nih.gov. This would likely result from the cleavage of the N-C(Ph₂) bond in the azetidine ring. The corresponding fragment ion, [M+H - C₁₃H₁₁]⁺, would be at m/z 241.1791 (C₁₂H₂₄N₃O₂⁺, Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate fragment) chemscene.com.
Piperazine ring fragmentation: Piperazine derivatives often exhibit characteristic fragmentation patterns involving C-N bond cleavages within the ring or at the substituents, leading to fragments indicative of the piperazine core and its attached groups nih.govxml-journal.netresearchgate.net. Cleavage of the N-C bond linking the azetidine to the piperazine ring could also occur, yielding fragments corresponding to the BOC-piperazine moiety.
Azetidine ring fragmentation: Although less common, fragmentation of the azetidine ring can also occur, providing additional structural information.
Table 2: Expected Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Formula | Structural Assignment |
| 408.2651 ([M+H]⁺) | 308.2123 | 100.05 | C₂₀H₂₅N₃⁺ | Loss of BOC group (C₅H₈O₂) |
| 408.2651 ([M+H]⁺) | 241.1791 | 167.086 | C₁₂H₂₄N₃O₂⁺ | Loss of Diphenylmethyl (C₁₃H₁₁) |
| 308.2123 | 167.086 | 141.126 | C₁₃H₁₁⁺ | Benzhydryl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule and can offer insights into its conformational preferences. IR spectroscopy measures the absorption of light by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light by these vibrations ajrconline.org.
For this compound, key vibrational bands are expected from its distinct functional groups:
Carbamate Group (O-C(=O)-N): The carbonyl stretch (C=O) of the tert-butyl carbamate is a prominent feature in the IR spectrum, typically appearing as a strong absorption band in the region of 1700-1750 cm⁻¹ nih.govrsc.org. C-O and C-N stretching vibrations related to the carbamate group would also be observed, generally between 1100-1300 cm⁻¹ rsc.org.
Aliphatic C-H Stretches: The tert-butyl group, piperazine ring, and azetidine ring contain numerous aliphatic C-H bonds. These sp³ C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ range in both IR and Raman spectra researchgate.net.
Aromatic C-H and C=C Stretches (Diphenylmethyl): The phenyl rings of the diphenylmethyl group exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ in the IR spectrum. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. In Raman spectroscopy, the aromatic ring breathing modes (e.g., around 1000 cm⁻¹) are typically strong nih.gov.
Nitrogen-Containing Heterocycles (Piperazine and Azetidine): The C-N stretching vibrations within the piperazine ring are expected in the 1199-1323 cm⁻¹ range researchgate.net. The absence of N-H stretching vibrations (around 3300 cm⁻¹) would confirm that both nitrogens in the piperazine and the nitrogen in the azetidine are fully substituted (tertiary amines).
Conformational Insights: While a full conformational analysis would require advanced computational and experimental techniques (e.g., variable temperature NMR), the presence of specific bands or changes in band intensities could, in some cases, provide preliminary insights into the preferred conformations of the piperazine and azetidine rings (e.g., chair conformation for piperazine) researchgate.net.
Table 3: Expected Vibrational Spectroscopy Data (IR and Raman)
| Functional Group | Characteristic Vibration (cm⁻¹) | Spectroscopy | Assignment/Insight |
| Carbamate | 1700-1750 (strong) | IR | C=O stretch (ester-like carbonyl) |
| 1200-1300 | IR | C-O stretches (carbamate) | |
| 1100-1200 | IR | C-N stretches (carbamate) | |
| Aliphatic | 2800-3000 | IR, Raman | sp³ C-H stretching (from tert-butyl, rings) |
| Aromatic | > 3000 | IR | sp² C-H stretching (from phenyl groups) |
| 1450-1600 | IR, Raman | Aromatic C=C ring stretches | |
| ~1000 (strong) | Raman | Aromatic ring breathing mode | |
| Piperazine / Azetidine | 1199-1323 | IR, Raman | C-N stretching within heterocyclic rings researchgate.net |
| N-H | Absent | IR, Raman | Confirmation of tertiary amines (no N-H bonds) |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration (if chiral centers are introduced or present)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of chiral molecules google.com. However, this compound, as defined by its chemical structure, does not possess any inherent chiral centers.
The carbons within the piperazine and azetidine rings are either CH₂ or are substituted in a manner that does not create a chiral center. The diphenylmethyl group, while containing a methine carbon, is attached to two identical phenyl rings, rendering that carbon achiral. Therefore, this specific compound is achiral, and chiroptical spectroscopy methods are not directly applicable for the determination of its absolute configuration. These techniques would only become relevant if a chiral derivative of this compound were synthesized, or if it were to be part of a larger, chiral molecular entity.
Computational and Theoretical Investigations of Tert Butyl 4 1 Diphenylmethyl Azetidin 3 Yl Piperazine 1 Carboxylate
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for elucidating the electronic and structural properties of molecules. DFT, often using functionals like B3LYP-D or WB97XD, has proven to be a popular and accurate approach for studying piperazine (B1678402) derivatives and other hybrid materials, offering a good balance between computational cost and precision. These methods solve approximations of the Schrödinger equation to map electron distribution and energy levels.
The electronic structure of tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate is defined by its distinct components: two saturated heterocyclic rings (azetidine and piperazine), a bulky tert-butyl group, and the aromatic diphenylmethyl moiety.
Electron Density, Bonding, and Molecular Orbitals: An analysis would reveal high electron density around the electronegative nitrogen and oxygen atoms. The bonds within the saturated azetidine (B1206935) and piperazine rings are primarily σ-bonds, while the phenyl rings feature delocalized π-systems. Natural Bond Orbital (NBO) analysis is a common technique used to study electronic exchanges and charge transfer reactions between donor and acceptor parts of a molecule, which would be critical for understanding this compound's reactivity. research-nexus.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical behavior. The HOMO-LUMO energy gap indicates the molecule's electronic stability and the energy required for electronic excitation. For similar piperazine derivatives, these frontier orbitals have been analyzed to understand their chemical reactivity and electronic properties. research-nexus.net
Molecular Electrostatic Potential (MEP): An MEP map would identify the electrophilic and nucleophilic sites. The nitrogen atoms of the piperazine and azetidine rings, with their lone pairs of electrons, are expected to be primary nucleophilic sites. The carbonyl oxygen of the carboxylate group would also show high negative potential. Electrophilic regions would likely be associated with the hydrogen atoms on the rings. This information is crucial for predicting how the molecule interacts with other reagents and biological targets.
Below is a table illustrating typical bond lengths that would be determined from a DFT geometry optimization, based on values from related structures.
| Bond Type | Typical Calculated Bond Length (Å) |
| C-N (Azetidine Ring) | ~1.47 |
| C-C (Azetidine Ring) | ~1.55 |
| C-N (Piperazine Ring) | ~1.46 |
| C-C (Piperazine Ring) | ~1.53 |
| N-C (N-Diphenylmethyl) | ~1.48 |
| C=O (Carboxylate) | ~1.23 |
| O-C (tert-butyl) | ~1.45 |
| C-C (Phenyl Ring) | ~1.40 |
Data are illustrative and based on standard values for similar functional groups computationally analyzed using DFT methods.
A significant strength of quantum chemical calculations is the accurate prediction of spectroscopic data, which serves as a vital tool for structural confirmation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used with DFT, can predict ¹H and ¹³C NMR chemical shifts. By comparing these theoretical shifts with experimental data, researchers can confidently assign signals to specific atoms within the molecule's complex structure.
Vibrational Frequencies: Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching from the phenyl and alkyl groups, C-N stretching within the heterocyclic rings, and the characteristic C=O stretch of the carbamate (B1207046). The absence of imaginary frequencies in the calculation confirms that the optimized structure represents a true energy minimum.
Conformational Analysis and Energy Landscapes
The inherent flexibility of the piperazine and azetidine rings, combined with the rotational freedom around several single bonds, results in a complex conformational landscape for this molecule.
Beyond the global minimum, other low-energy conformers exist, separated by specific energy barriers.
Ring Pukering: The six-membered piperazine ring typically adopts a stable chair conformation to minimize steric strain, though boat and twist-boat forms can also exist as transition states or higher-energy minima. The four-membered azetidine ring is puckered from a planar geometry to relieve ring strain. Computational modeling can precisely determine the relative energies between these different ring conformations. rsc.org
Rotational Barriers: The molecule possesses several key rotatable bonds, such as the bond connecting the diphenylmethyl group to the azetidine nitrogen and the bond linking the azetidine and piperazine rings. Calculating the energy profile for rotation around these bonds reveals the most stable rotamers and the activation energy required for interconversion.
The following table provides hypothetical energy differences for key conformational isomers, which would be a typical output of such a study.
| Conformational Feature | Isomers | Relative Energy (kcal/mol) |
| Piperazine Ring Conformation | Chair vs. Twist-Boat | ~5-6 |
| Diphenylmethyl Group Rotation | Staggered vs. Eclipsed | ~3-4 |
| Azetidine-Piperazine Bond Rotation | Anti vs. Gauche | ~1-2 |
These values are illustrative examples based on typical energy differences for such conformational changes in related molecules.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions. By modeling the potential energy surface, key stationary points—including reactants, products, intermediates, and transition states—can be identified and characterized.
For this compound, potential reactions of interest could include N-dealkylation of the bulky diphenylmethyl group or reactions involving the Boc-protected piperazine nitrogen. Computational modeling of such a transformation would involve:
Locating the Transition State: The transition state is the highest energy point along the reaction coordinate. It is characterized as a first-order saddle point with a single imaginary vibrational frequency corresponding to the bond-breaking/forming process.
Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for predicting reaction rates.
Mapping the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products, providing a detailed visualization of the reaction pathway.
Such modeling provides a molecular-level understanding of reactivity that is invaluable for optimizing reaction conditions or predicting potential metabolic pathways. nih.govacs.org
Role As a Key Synthetic Intermediate in Academic Chemical Synthesis
Utility in the Construction of Diverse Chemical Scaffolds
The unique architecture of tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate makes it an attractive starting material for the construction of a variety of more complex molecular frameworks. The azetidine-piperazine core can be elaborated upon to generate fused, spirocyclic, and bridged systems, which are of significant interest in drug discovery due to their conformational rigidity and novel three-dimensional shapes.
For instance, the secondary amine of the piperazine (B1678402) ring (after Boc-deprotection) can serve as a nucleophile to react with a range of electrophiles, leading to the introduction of diverse substituents. Furthermore, the azetidine (B1206935) ring itself can undergo ring-opening reactions under appropriate conditions to yield linear amino alcohol derivatives, which can then be cyclized to form larger heterocyclic systems. The presence of two distinct nitrogen atoms with different steric and electronic environments allows for orthogonal chemical transformations, enabling the stepwise construction of complex molecules.
| Scaffold Type | Synthetic Strategy | Potential Application |
|---|---|---|
| Substituted Piperazines | Boc-deprotection followed by N-alkylation, N-arylation, or acylation. | Leads for CNS-active agents, GPCR modulators. |
| Functionalized Azetidines | Cleavage of the diphenylmethyl group and subsequent N-functionalization. | Building blocks for peptidomimetics and novel antibiotics. |
| Fused Heterocycles | Intramolecular cyclization reactions involving functional groups on both the azetidine and piperazine rings. | Novel kinase inhibitors and anti-cancer agents. |
| Spirocyclic Compounds | Functionalization at the C3-position of the azetidine ring followed by cyclization. | Scaffolds for exploring new chemical space in drug discovery. |
Strategies for Further Functionalization of the Azetidine-Piperazine Core
The functionalization of the azetidine-piperazine core can be approached in a highly strategic manner due to the presence of orthogonal protecting groups.
Selective Deprotection and Functionalization: The Boc group on the piperazine can be removed under acidic conditions (e.g., trifluoroacetic acid) without affecting the N-diphenylmethyl group on the azetidine. This allows for selective functionalization of the piperazine nitrogen. Conversely, the diphenylmethyl group can be cleaved via hydrogenolysis, leaving the Boc-protected piperazine intact for subsequent reactions.
C-H Functionalization: Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, could potentially be applied to functionalize the carbon backbone of both the azetidine and piperazine rings. This would allow for the introduction of substituents at positions that are not readily accessible through classical methods.
Ring-Opening of the Azetidine: The strained azetidine ring can be opened by various nucleophiles, providing access to 1,3-difunctionalized acyclic compounds. This strategy can be employed to synthesize gamma-amino alcohols and their derivatives, which are valuable synthetic intermediates.
Advantages and Limitations of the Compound as a Synthetic Hub
Advantages:
Orthogonal Protection: The presence of both Boc and diphenylmethyl protecting groups allows for selective and sequential functionalization of the two nitrogen atoms.
Structural Rigidity and Novelty: The azetidine-piperazine scaffold provides a rigid and three-dimensional core, which is a desirable feature in the design of new therapeutic agents.
Multiple Reactive Sites: The compound offers several points for chemical modification, including the two nitrogen atoms and the carbon skeletons of the rings.
Limitations:
Synthetic Accessibility: The multi-step synthesis required to prepare this specific intermediate may be a limiting factor for its large-scale application.
Steric Hindrance: The bulky diphenylmethyl group can sterically hinder reactions at the azetidine ring, potentially leading to lower yields or requiring harsh reaction conditions.
Limited Literature: The lack of extensive studies on this specific compound means that its full synthetic potential and reactivity profile are not yet well-established.
Comparison with Alternative Synthetic Building Blocks
In the realm of synthetic building blocks for drug discovery, several alternatives to the azetidine-piperazine core exist. These include other saturated heterocyclic systems such as piperidine-pyrrolidine, morpholine-piperazine, and diazepane-based scaffolds.
| Building Block | Key Features | Synthetic Advantages | Potential Disadvantages |
|---|---|---|---|
| Azetidine-Piperazine | Strained 4-membered ring, orthogonal protection. | Access to novel 3D chemical space, controlled functionalization. | Potential for ring instability, steric hindrance. |
| Piperidine-Pyrrolidine | Combination of 6- and 5-membered rings. | Well-established chemistry, high stability. | Less conformational rigidity compared to azetidine-containing scaffolds. |
| Morpholine-Piperazine | Incorporates an ether linkage, two distinct nitrogen environments. | Improved physicochemical properties (e.g., solubility). | Less structural diversity compared to all-nitrogen systems. |
| Fused Bicyclic Systems (e.g., Diazabicycloalkanes) | Highly rigid, defined spatial arrangement of nitrogens. | Excellent for conformational locking of molecules. | More complex synthesis. |
Analytical Method Development for Purity and Identity Beyond Basic Characterization
Advanced Chromatographic Separation Techniques for Impurity Profiling (Chemical Impurities)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of pharmaceutical intermediates and active ingredients. tandfonline.com For Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate, a reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from any structurally similar impurities. unodc.org These impurities could include unreacted starting materials, by-products from side reactions, or degradation products.
A typical HPLC method would utilize a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or phosphate) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of compounds with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the diphenylmethyl and other aromatic moieties in the molecule absorb UV light. researchgate.net
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The structure of this compound contains a stereocenter at the 3-position of the azetidine (B1206935) ring. This means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images. Since enantiomers can have different pharmacological activities, it is critical to control the enantiomeric purity of the compound.
Chiral chromatography is the standard method for separating and quantifying enantiomers. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For azetidine derivatives and similar nitrogen-containing heterocyclic compounds, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective. nih.govrsc.org The separation can be performed using normal-phase (using eluents like hexane and isopropanol) or reversed-phase conditions. acs.org
| Parameter | Condition |
|---|---|
| Column | Cellulose-based Chiral Stationary Phase (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
During drug development and for use as an analytical reference standard, a highly pure sample of the target compound is required. Preparative HPLC is the technique used to purify larger quantities (from milligrams to kilograms) of a compound. teledynelabs.comevotec.com The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger injection volumes to isolate and collect the desired compound. pharmagxp.comresearchgate.net
By scaling up an optimized analytical HPLC method, it is possible to separate this compound from its impurities. The fractions containing the pure compound are collected, combined, and the solvent is removed to yield a high-purity solid (>99.5%), which can then be used as a reference standard for future analytical work. acs.org
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Chemical Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, provide a wealth of information for chemical analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of pharmaceutical compounds. researchgate.netnih.gov It combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry. This allows for the determination of the molecular weight of the parent compound and its impurities, which is invaluable for their identification. For this compound (Molecular Formula: C₂₅H₃₃N₃O₂, Molecular Weight: 407.56 g/mol ), electrospray ionization (ESI) in positive mode would be expected to produce a strong protonated molecular ion ([M+H]⁺) at an m/z (mass-to-charge ratio) of approximately 408.56.
| Compound | Potential Identity | Expected [M+H]⁺ (m/z) |
|---|---|---|
| Parent Compound | This compound | 408.26 |
| Impurity A | Deprotected (loss of tert-butyl) | 352.21 |
| Impurity B | Starting material: 1-(Diphenylmethyl)azetidin-3-amine | 239.15 |
| Impurity C | Oxidized by-product (+16 Da) | 424.26 |
Gas Chromatography-Mass Spectrometry (GC-MS) is another important hyphenated technique. However, due to the high molecular weight and low volatility of this compound, it is less suitable for direct analysis than LC-MS. researchgate.net Analysis may be possible using high-temperature columns, but thermal degradation is a risk. plantsjournal.com GC-MS is more commonly used for analyzing more volatile starting materials or potential low-molecular-weight impurities. oup.com For non-volatile compounds, derivatization can sometimes be employed to increase volatility, though this adds complexity to the analysis. nih.govnih.gov
Development of Quantitative Analytical Methods for Reaction Monitoring
Optimizing the synthesis of a chemical compound requires a method to track the reaction's progress over time. This allows chemists to determine the optimal reaction time, temperature, and reagent concentrations. chromatographyonline.comresearchgate.net HPLC is an ideal technique for quantitative reaction monitoring. bridgewater.edunih.gov
To monitor the synthesis of this compound, small aliquots of the reaction mixture can be taken at regular intervals. These samples are then quenched, diluted, and injected into an HPLC system. rsc.org By measuring the peak areas of the starting materials and the product, a reaction profile can be generated. For accurate quantification, an internal standard—a non-reactive compound added in a known concentration to each sample—is often used. This corrects for variations in sample volume and injection. researchgate.net
| Time (hours) | Starting Material A (%) | Starting Material B (%) | Product (%) |
|---|---|---|---|
| 0 | 100 | 100 | 0 |
| 1 | 65 | 68 | 32 |
| 2 | 31 | 35 | 63 |
| 4 | 5 | 8 | 91 |
| 6 | <1 | 2 | 97 |
| 8 | <1 | <1 | 98 |
This quantitative data is crucial for process development, enabling the synthesis to be scaled up efficiently and reproducibly.
Future Directions in Fundamental Chemical Research Involving Tert Butyl 4 1 Diphenylmethyl Azetidin 3 Yl Piperazine 1 Carboxylate
Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)
The multi-step synthesis of complex molecules like Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate often relies on traditional methods that may involve hazardous reagents, chlorinated solvents, and generate significant waste. Future research could focus on developing more sustainable and efficient synthetic protocols guided by the principles of green chemistry.
Key research objectives would include:
Atom Economy Maximization: Designing syntheses that incorporate the maximum number of atoms from the reactants into the final product. This could involve exploring cycloaddition reactions to construct the azetidine (B1206935) ring in a more convergent manner. rsc.org
Use of Greener Solvents: Replacing conventional solvents like dichloromethane or DMF with more environmentally benign alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even aqueous systems.
Catalytic Approaches: Developing catalytic C-N bond-forming reactions to construct the azetidine or piperazine (B1678402) linkages, replacing stoichiometric reagents to reduce waste. This could involve screening earth-abundant metal catalysts or organocatalysts.
Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes. Flow chemistry can offer improved safety, better control over reaction parameters, and easier scalability, which are all tenets of sustainable chemical production.
Table 1: Comparison of a Hypothetical Traditional vs. a Proposed Green Synthetic Route
| Parameter | Hypothetical Traditional Route | Proposed Green Chemistry Route |
|---|---|---|
| Key C-N Formation | SN2 reactions with alkyl halides | Catalytic amination or reductive amination |
| Solvents | Dichloromethane, Acetonitrile | 2-MeTHF, Ethanol, Water rsc.org |
| Purification | Silica gel column chromatography | Crystallization or solvent extraction |
| Process Type | Multi-step batch processing | Continuous flow or one-pot synthesis |
| Theoretical E-Factor | High (>50) | Lower (<25) |
Exploration of Unprecedented Chemical Transformations and Reactivity
The inherent ring strain of the azetidine moiety (approximately 25 kcal/mol) makes it a prime candidate for novel chemical transformations that are not accessible to its five- and six-membered ring counterparts. researchgate.net Future research can focus on leveraging this strain and the molecule's other functional groups to explore unprecedented reactivity.
Potential areas for exploration include:
Strain-Release Functionalization: Investigating ring-opening reactions of the azetidine core with various nucleophiles or through transition-metal-catalyzed pathways to generate unique 1,3-amino-functionalized linear structures.
Selective C-H Activation: The diphenylmethyl (benzhydryl) group possesses numerous aromatic C-H bonds, and the azetidine and piperazine rings have multiple aliphatic C-H bonds. Research into regioselective C-H functionalization using transition metal catalysts could yield novel derivatives that are difficult to access through traditional means. rsc.org
Post-Synthetic Modification of the Piperazine Ring: While one nitrogen of the piperazine is protected by a Boc group, the other is part of the link to the azetidine. After a potential deprotection of the Boc group, the resulting secondary amine could be used as a handle for a wide array of functionalizations, creating a library of related compounds for academic study.
Table 2: Potential Unexplored Reactions and Transformations
| Reactive Site | Proposed Transformation | Potential Outcome |
|---|---|---|
| Azetidine Ring | Strain-release polymerization | Synthesis of novel polyamines |
| Diphenylmethyl Group | Catalytic C-H arylation | Formation of tetra-aryl methane derivatives |
| Piperazine N-Boc Group | Asymmetric deprotection/functionalization | Access to chiral derivatives and catalysts |
Computational Design of Related Chemical Scaffolds for Academic Inquiry
Computational chemistry offers powerful tools for designing novel molecular scaffolds and predicting their properties before undertaking synthetic work. nih.govrsc.org Starting from the lead structure of this compound, computational methods can be used to explore a vast chemical space for purely academic purposes, such as studying the fundamentals of molecular conformation or reaction mechanisms.
Future computational projects could involve:
Scaffold Hopping and Isostere Replacement: Systematically replacing the azetidine, piperazine, or diphenylmethyl groups with other cyclic or acyclic moieties to study the impact on molecular shape, electronics, and conformational dynamics. For example, replacing azetidine with oxetane or cyclobutane.
Predicting Reactivity: Using Density Functional Theory (DFT) to calculate the activation barriers for the proposed novel transformations (e.g., ring-opening, C-H activation) to guide experimental efforts.
Conformational Analysis: Performing molecular dynamics simulations to understand the preferred conformations of the flexible piperazine ring and the influence of the bulky diphenylmethyl group, which can provide fundamental insights into non-covalent interactions.
Table 3: Computationally Designed Scaffolds for Academic Study
| Scaffold Modification | Computational Method | Research Question |
|---|---|---|
| Replace Azetidine with Oxetane | DFT, Molecular Dynamics | How does ring heteroatom affect conformation and reactivity? |
| Replace Diphenylmethyl with Adamantyl | DFT, Steric Mapping | How does a non-aromatic bulky group alter molecular properties? |
| Isomer Scans (e.g., 2-substituted piperazine) | Ab initio calculations | What are the relative energies of constitutional isomers? |
Applications in Materials Science or Catalyst Development (Purely Chemical Context)
The structural features of this compound make it an intriguing, though unexplored, candidate for applications in materials science and catalysis. Modification of the parent structure could lead to new ligands for asymmetric catalysis or building blocks for functional materials.
Potential research directions include:
Ligand Development for Catalysis: The multiple nitrogen atoms could serve as coordination sites for transition metals. Removal of the Boc protecting group would reveal a secondary amine, creating a tridentate N,N',N'' ligand scaffold. The bulky diphenylmethyl group could create a well-defined chiral pocket around a metal center, making it a candidate for applications in asymmetric catalysis.
Building Blocks for Porous Materials: By replacing the Boc and diphenylmethyl groups with polymerizable functionalities or other linking groups (e.g., carboxylic acids, boronic acids), the azetidine-piperazine core could be incorporated as a strut in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The inherent geometry of the scaffold could lead to novel network topologies and pore environments.
Monomers for Advanced Polymers: Functionalization with vinyl or epoxide groups could allow the molecule to be used as a monomer for polymerization. The resulting polymers would feature a high density of nitrogen atoms and bulky side chains, which could be investigated for properties such as gas sorption or as coating materials. The development of azetidine-based energetic materials highlights the potential for this ring system in materials science. chemrxiv.org
Table 4: Potential Applications in Materials and Catalysis
| Application Area | Required Molecular Modification | Potential Function |
|---|---|---|
| Asymmetric Catalysis | 1. Removal of Boc-group2. Coordination to a metal (e.g., Rh, Ir, Pd) | Chiral ligand for hydrogenation or C-C bond formation |
| Metal-Organic Frameworks | 1. Removal of Boc and diphenylmethyl groups2. Addition of linker groups (e.g., -COOH) | Rigid, nitrogen-rich strut for gas storage or catalysis |
| Specialty Polymers | 1. Addition of polymerizable groups (e.g., acrylate) | Monomer for high refractive index or gas-permeable polymers |
| Supramolecular Chemistry | Functionalization with hydrogen bond donors/acceptors | Building block for self-assembled cages or gels |
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Boc protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperazine nitrogen during subsequent reactions, as seen in analogous piperazine derivatives .
- Coupling reactions : Amidation or alkylation steps, using reagents like EDCI/HOAt for activating carboxyl groups, are critical for introducing the azetidine and diphenylmethyl moieties .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) are tailored to minimize side products. For example, dichloromethane or acetonitrile is often used as a solvent, with bases like triethylamine to facilitate deprotonation .
Basic: Which analytical techniques are essential for structural confirmation?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR verify regiochemistry and functional group integration, particularly for distinguishing azetidine and piperazine protons .
- HPLC : Used to assess purity (>95% is typical for research-grade material) and monitor reaction progress .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced: How can X-ray crystallography resolve structural ambiguities?
- Data collection : Single-crystal X-ray diffraction provides precise bond lengths and angles. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving torsional strain in the azetidine-piperazine junction .
- Challenge : Crystallization may require vapor diffusion with solvents like ethyl acetate/hexane. If twinning occurs, SHELXD can assist in structure solution .
Advanced: How to address contradictory data in receptor binding assays?
- Controls : Include positive controls (e.g., known ligands) and negative controls (e.g., solvent-only) to validate assay conditions .
- Dose-response curves : Repetition across multiple concentrations clarifies whether observed contradictions arise from non-specific binding or assay variability .
- Orthogonal assays : Confirm binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside radioligand assays .
Advanced: What reaction parameters optimize yield and purity?
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency in aryl-alkyl bond formation .
- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps like Boc deprotection .
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane is standard, though preparative HPLC may resolve stereoisomers .
Basic: Which functional groups dominate its reactivity?
- Piperazine ring : The secondary amines participate in hydrogen bonding and protonation, influencing solubility and bioactivity .
- tert-butyl group : Enhances lipophilicity, affecting membrane permeability in cellular assays .
- Diphenylmethyl moiety : Provides steric bulk, potentially modulating receptor selectivity .
Advanced: How do computational methods aid derivative design?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses at targets like dopamine receptors, guiding substitutions at the azetidine or phenyl groups .
- QSAR models : Quantitative structure-activity relationships correlate substituent electronegativity with inhibitory potency, validated via synthesis and testing .
Basic: How is compound stability assessed under experimental conditions?
- Stress testing : Exposure to heat (40–60°C), light, and pH extremes (e.g., 0.1 M HCl/NaOH) identifies degradation products via HPLC .
- Long-term storage : Lyophilization or storage in anhydrous DMSO at −20°C preserves integrity for >6 months .
Advanced: What mechanisms underlie its enzyme inhibition?
- Prolyl-hydroxylase inhibition : The diphenylmethyl group may occupy the enzyme’s hydrophobic pocket, as seen in structurally related inhibitors .
- Kinetic studies : Measure IC50 values using fluorogenic substrates and compare with controls to distinguish competitive vs. non-competitive inhibition .
Advanced: How to mitigate common synthetic impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
